molecular formula C9H6BrF3O2 B183683 Methyl 3-bromo-5-(trifluoromethyl)benzoate CAS No. 187331-46-0

Methyl 3-bromo-5-(trifluoromethyl)benzoate

Cat. No. B183683
Key on ui cas rn: 187331-46-0
M. Wt: 283.04 g/mol
InChI Key: CHJZZYDOCDJKFY-UHFFFAOYSA-N
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Patent
US08946446B2

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)benzoic acid (3.00 g, 11.2 mmol) in Et2O (50 mL) was added a solution of CH2N2 in Et2O (2M, 50 mL, 100 mmol) at rt and the mixture was stirred for 10 min, concentrated and purified by CC (PE/EA=10/1) to give compound P42a (2.51 g, 80%) as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:15]COCC>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[C:5]([O:7][CH3:15])=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC (PE/EA=10/1)
CUSTOM
Type
CUSTOM
Details
to give compound P42a (2.51 g, 80%) as a colorless oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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